D-Ribosylnicotinate

Endogenous Metabolite NAD+ Biosynthesis Human Cell Metabolism

NAD+ research often struggles with solvent interference and poor solubility. D-Ribosylnicotinate (NAR, CAS 17720-18-2) eliminates DMSO dependency with 62.5 mg/mL aqueous solubility, enabling high-fidelity cell-based assays. • Specific NRK1 substrate for enzyme kinetics & inhibitor screening. • Endogenous human metabolite-authentic pathway representation for renal NAD+ synthesis & liver-kidney axis models. • Differentiated from NR by distinct enzymatic processing & tissue-specific metabolism.

Molecular Formula C11H13NO6
Molecular Weight 255.22 g/mol
CAS No. 17720-18-2
Cat. No. B127332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribosylnicotinate
CAS17720-18-2
Synonyms3-Carboxy-1-β-D-ribofuranosylpyridinium Inner Salt;  3-Carboxy-1-β-D-ribofuranosyl-_x000B_pyridinium Hydroxide Inner Salt;  Nicotinic Acid Ribonucleoside;  Nicotinic Riboside; 
Molecular FormulaC11H13NO6
Molecular Weight255.22 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)[O-]
InChIInChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9-,10-/m1/s1
InChIKeyPUEDDPCUCPRQNY-ZYUZMQFOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribosylnicotinate (NAR) Chemical Identity & Specifications


D-Ribosylnicotinate (Nicotinic Acid Riboside, NAR) is an endogenous pyridine nucleoside and NAD+ precursor in human cells [1]. With CAS registry number 17720-18-2 and molecular formula C11H13NO6 (MW 255.22), it is classified as a glycosylamine, featuring a beta-N-glycosidic bond between nicotinic acid and a D-ribofuranosyl moiety [2]. Its primary biological role is as a salvageable precursor for nicotinamide adenine dinucleotide (NAD+) biosynthesis, entering the pathway through phosphorylation by nicotinate riboside kinase (NRK) [3].

Endogenous NAD+ precursor trafficking and cross-feeding studies
NRK1 substrate characterization and inhibitor screening
High-concentration cell culture NAD+ boosting without DMSO
Liver-kidney axis and renal NAD+ model research

Why NAR Cannot Substitute NR as NAD+ Precursor


While nicotinamide riboside (NR) and nicotinic acid riboside (NAR) are both NAD+ precursors, they exhibit distinct enzymatic processing, tissue-specific metabolism, and physicochemical properties that preclude simple substitution. Mammalian purine nucleoside phosphorylase cleaves NAR efficiently, whereas yeast phosphorylase shows little activity on NAR, highlighting species-specific and pathway-specific differences [1]. Furthermore, NAR's superior aqueous solubility (62.5 mg/mL) compared to NR (29-51 mg/mL) directly impacts formulation and in vitro assay design, making it a non-interchangeable research tool .

NAR (This Product) Cleaved by mammalian purine nucleoside phosphorylase; species-specific metabolism
Nicotinamide Riboside (NR) Not a substrate for the same phosphorylase; distinct tissue routing
NAR (This Product) Aqueous solubility ~62.5 mg/mL; high-concentration stock preparation
NR (Comparator) Solubility 29–51 mg/mL; formulation and dosing may differ
NAR (This Product) Endogenous human metabolite; suitable for physiological NAD+ exchange models
NR (Comparator) Not established as an endogenous metabolite; may not replicate physiological trafficking

NAR vs. NR, NA, NAM: Quantitative Evidence


Endogenous NAD+ Precursor: NAR vs. NR

D-Ribosylnicotinate (NAR) is an authentic, endogenously produced intermediate in human NAD+ metabolism, generated and released by human cells under normal culture conditions [1]. In contrast, nicotinamide riboside (NR) is not a known endogenous metabolite in human cells under standard conditions. This distinction is critical for studies of physiological NAD+ regulation. In HEK293 and HepG2 cells overexpressing CN-II and CN-III, NAR was detected in the culture medium at concentrations sufficient to maintain viability of surrounding cells unable to use other NAD precursors [1].

Endogenous NAD+ Precursor
Head-to-head
NAR detected in HeLa culture medium; NR not reported as endogenous
Reported endogenous metabolite context
Human cell cross-feeding model
Endogenous Metabolite NAD+ Biosynthesis Human Cell Metabolism

NRK1 Specificity: NAR vs. NR

Nicotinic acid riboside (NAR) is a specific substrate for human nicotinamide riboside kinase (NRK) enzymes. Crystal structures of human NRK1 revealed no feature to recognize the distinctive carboxamide group of nicotinamide riboside (NR), yet NAR is phosphorylated efficiently [1]. This contrasts with the enzyme's 500-fold discrimination between NR and pyrimidine nucleosides, demonstrating that the carboxylate moiety of NAR is well-tolerated [1]. NAR utilization in yeast depends on NRK and NAD+ synthetase, confirming its role in a novel biosynthetic pathway [1].

NRK1 Substrate Specificity
Head-to-head
No discrimination between NAR and NR by NRK1 active site
Bona fide substrate for enzyme studies
500-fold filter against pyrimidine nucleosides absent for NAR
Nicotinate Riboside Kinase NRK1 Enzyme Kinetics

Solubility Advantage: NAR vs. NR

D-Ribosylnicotinate exhibits a water solubility of 62.5 mg/mL (244.89 mM) at room temperature with sonication . This is markedly higher than reported values for nicotinamide riboside (NR), which range from 29 mg/mL (100 mM) to 51 mg/mL (199.8 mM) depending on the source and counterion . The increased solubility of NAR facilitates preparation of high-concentration stock solutions for cell culture and biochemical assays, reducing the need for organic solvents like DMSO.

Aqueous Solubility
Data to verify
62.5 mg/mL (244.89 mM) vs. NR 29–51 mg/mL
Reported higher solubility for formulation flexibility
Vendor specification; confirm under experimental conditions
Solubility Formulation In Vitro Assays

Liver-Kidney NAD+ Axis: NAR vs. NR

Recent work has identified a liver-kidney axis for systemic NAD+ homeostasis mediated by circulating nicotinic acid riboside (NAR). In mouse models, the liver produces and releases NAR, which is then taken up by the kidneys to support local NAD+ synthesis [1]. This contrasts with nicotinamide riboside (NR), which is known to elevate NAD+ in multiple tissues including liver, muscle, and brain following oral administration [2]. NAR supplementation in aged mice improved organ NAD+ levels and ameliorated kidney dysfunction, highlighting a targeted physiological role distinct from NR [1].

Liver-Kidney NAD+ Axis
Class-level inference
Liver-derived NAR circulates and primarily supports renal NAD+ synthesis in mice
Reported kidney-function endpoint context
Model-response data; kidney-function endpoints require validation
Tissue-Specific Metabolism Liver-Kidney Axis NAD+ Homeostasis

Research Applications for NAR


NAD+ Precursor Trafficking and Cross-Feeding

Given NAR's status as an authentic endogenous human metabolite [1], it is the compound of choice for experiments examining intercellular NAD+ precursor exchange. Studies on the liver-kidney axis and metabolic cross-talk between cell types should utilize NAR to accurately model physiological NAD+ homeostasis [2].

High-Concentration In Vitro NAD+ Boosting

NAR's superior water solubility (62.5 mg/mL vs. NR's 29-51 mg/mL) makes it ideal for cell culture experiments requiring high precursor concentrations without DMSO . This is particularly valuable in assays where solvent effects must be minimized, such as long-term viability or metabolic flux studies.

NRK1 Enzymology

Because NAR is a specific substrate for human NRK1 with no significant discrimination compared to NR [3], it serves as a critical tool compound for characterizing NRK1 activity, screening inhibitors, or studying the enzyme's role in NAD+ salvage independent of the carboxamide recognition.

Kidney-Targeted NAD+ Precursor Studies

Emerging evidence indicates that circulating NAR preferentially supports renal NAD+ synthesis [2]. Researchers investigating kidney aging, acute kidney injury, or renal mitochondrial function should consider NAR as a more physiologically relevant NAD+ precursor than NR or NAM.

Application
Selection Property
Validation Focus
NAD+ precursor trafficking and cross-feeding
Authentic endogenous human metabolite
Physiological metabolite exchange model fidelity
High-concentration in vitro NAD+ boosting
High aqueous solubility (no DMSO required)
Consistent dosing and minimized solvent interference
NRK1 enzymology studies
Specific NRK1 substrate without selectivity filter
Enzyme kinetics and inhibitor screening fidelity
Renal NAD+ precursor research
Liver-kidney axis routing preference
Kidney-function model response and NAD+ endpoint monitoring

Technical Documentation Hub

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46 linked technical documents
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